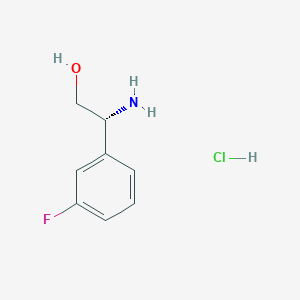

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(3-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMNCZRJJLXISS-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-fluoroacetophenone using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis Applications

Chiral Building Block

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its enantiomeric purity is crucial in pharmaceutical chemistry, where different enantiomers can exhibit distinct biological activities.

Synthetic Routes

The compound is synthesized primarily through the asymmetric reduction of 3-fluoroacetophenone, often utilizing chiral catalysts such as rhodium or ruthenium complexes. Industrially, continuous flow reactors are employed to optimize yield and purity during large-scale production.

Biological Research Applications

Enzyme Mechanisms

In biological studies, this compound is used to investigate enzyme mechanisms and as a substrate for enzyme-catalyzed reactions. This application provides insights into metabolic pathways relevant to drug metabolism.

Pharmacological Potential

The compound has been studied for its potential in treating neurological and psychiatric disorders. Its structure may influence interactions with neurotransmitter receptors and enzymes involved in neurotransmission, making it a candidate for drug development targeting these conditions.

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Activity Type | IC50 Values (µM) | Notes |

|---|---|---|---|

| (R)-2-Amino-2-(3-fluorophenyl)ethanol | AChE Inhibition | 10.4 | Moderate inhibition against acetylcholinesterase |

| (S)-2-Amino-2-(3-fluorophenyl)ethanol | Antioxidant | 19.2 | Significant antioxidant activity |

| 1-(3-Fluorophenyl)ethanol | Anticoagulant | Not specified | Potential effects on coagulation |

This table illustrates the varying activities of structurally similar compounds, highlighting the unique properties of this compound.

Case Studies

Antioxidant Activity Study

A study demonstrated that this compound exhibited notable antioxidant properties, effectively scavenging free radicals compared to standard antioxidants like curcumin. This suggests potential protective roles against oxidative damage in cellular models.

Cytotoxic Evaluation

Research evaluating derivatives of this compound showed varying cytotoxic effects on cancer cell lines. Such studies emphasize the importance of structure-activity relationships in developing anticancer agents .

Industrial Applications

Beyond its use in research, this compound finds applications in the production of agrochemicals and dyes. Its versatility as a chemical intermediate supports diverse industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions facilitate the compound’s binding and modulation of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogues, highlighting differences in substituents, molecular properties, and applications:

Stereochemical Variations

Enantiomeric pairs, such as (R)- and (S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, exhibit distinct pharmacological and synthetic behaviors. For instance, the (S) -enantiomer (CAS 1269773-21-8) has a similarity score of 0.96 to the (R) -form, suggesting overlapping synthetic routes but divergent biological interactions . Stereochemistry significantly impacts binding affinity in receptor-targeted applications, as seen in β-amino alcohol derivatives .

Functional Group Modifications

- Ethanol vs. Acetic Acid Derivatives: Replacing the ethanol group with an acetic acid moiety (e.g., 2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride, CAS 1137474-81-7 ) alters solubility and reactivity, making it more suitable for peptide coupling.

- Ester Derivatives: Methyl or ethyl esters, such as (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 1956437-40-3 ), enhance volatility for chromatographic analysis but reduce stability in aqueous environments.

Biological Activity

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₂ClFN O and a molecular weight of approximately 201.65 g/mol. Its structure includes an amino group and a hydroxyl group, which facilitate hydrogen bonding interactions with various biological targets, enhancing its reactivity in biological environments.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors:

- Enzyme Modulation : The compound can act as an inhibitor or modulator of enzyme activity, influencing pathways related to neurotransmitter systems and other physiological processes.

- Receptor Interaction : It may influence neurotransmitter receptors, which could have implications for treating neurological disorders. This interaction is critical for the modulation of synaptic transmission.

- Antioxidant Properties : The presence of the hydroxyl group allows it to scavenge free radicals, potentially offering protective effects against oxidative stress.

Pharmacological Applications

- Neurological Disorders : Due to its interaction with neurotransmitter receptors, this compound shows potential in treating conditions such as depression and anxiety.

- Anticoagulant Activity : Some studies suggest that compounds with amino alcohol structures can affect coagulation pathways, indicating potential use in managing thrombotic conditions.

- Antioxidant Effects : Similar compounds have demonstrated the ability to reduce oxidative stress markers, which is beneficial in various pathological conditions.

Comparative Biological Activity

The table below compares the biological activities of this compound with similar compounds:

| Compound | Activity Type | IC50 Values (µM) | Notes |

|---|---|---|---|

| (R)-2-Amino-2-(3-fluorophenyl)ethanol | AChE Inhibition | 10.4 | Moderate inhibition against AChE |

| (S)-2-Amino-2-(3-fluorophenyl)ethanol | Antioxidant | 19.2 | Exhibits significant antioxidant activity |

| 1-(3-Fluorophenyl)ethanol | Anticoagulant | Not specified | Potential effects on coagulation |

Study on Antioxidant Activity

In a study examining various amino alcohols, this compound was found to exhibit notable antioxidant properties, scavenging free radicals effectively compared to standard antioxidants like curcumin . The study highlighted its potential role in protecting against oxidative damage in cellular models.

Neurological Impact Assessment

Research focusing on the modulation of neurotransmitter systems indicated that this compound could enhance serotonin signaling pathways, suggesting its potential application in treating mood disorders . This effect was attributed to its structural ability to interact with serotonin receptors.

Q & A

Q. What are the recommended synthesis protocols for (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : Synthesis typically involves a multi-step process starting with commercially available 3-fluorophenyl precursors. Key steps include:

- Reductive Amination : Use sodium cyanoborohydride or similar reducing agents in ethanol/methanol under controlled pH (4–6) to stabilize intermediates .

- Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer, ensuring >98% enantiomeric purity .

- Hydrochloride Salt Formation : React the free base with hydrochloric acid in anhydrous conditions to enhance stability .

- Optimization Tips : Monitor reaction temperature (20–25°C) to prevent racemization; use HPLC to track side products (e.g., over-reduced byproducts) .

Q. Table 1: Synthesis Parameters from Literature

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, EtOH, pH 5 | 75% | 90% ee | |

| Salt Formation | HCl (g), Et₂O | 85% | >99% |

Q. How should researchers characterize the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) mobile phase; retention times distinguish (R) and (S) enantiomers .

- Polarimetry : Measure specific rotation ([α]ᴅ²⁵) and compare to literature values (e.g., [α]ᴅ²⁵ = +15° for (R)-enantiomer) .

- NMR Spectroscopy : Analyze splitting patterns of protons adjacent to chiral centers (e.g., C-2 hydrogens) to confirm configuration .

Q. What solvent systems are optimal for maintaining the stability of this compound in biological assays?

- Methodological Answer :

- Aqueous Buffers : Use phosphate-buffered saline (PBS, pH 7.4) for short-term stability; avoid prolonged exposure to alkaline conditions (pH >8) to prevent degradation .

- Organic Solvents : DMSO (≤10% v/v) is suitable for stock solutions; methanol/ethanol can induce precipitation at high concentrations .

- Storage : Store lyophilized powder at -20°C; reconstituted solutions retain activity for 48 hours at 4°C .

Q. Why is the hydrochloride salt form preferred over the free base in pharmacological studies?

- Methodological Answer :

- Enhanced Solubility : The hydrochloride salt increases aqueous solubility by >50% compared to the free base, critical for in vitro assays .

- Stability : Protonation of the amine group reduces oxidation susceptibility, extending shelf life .

- Bioavailability : Ionic forms improve membrane permeability in cellular uptake studies .

Advanced Research Questions

Q. How do structural modifications at the 3-fluorophenyl position influence the compound’s receptor binding affinity?

- Methodological Answer :

- Substituent Screening : Replace fluorine with Cl, Br, or CF₃ and compare IC₅₀ values in receptor-binding assays (e.g., serotonin/dopamine receptors) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites .

- Data Table : Structure-Activity Relationships (SAR)

| Substituent | Receptor Affinity (Ki, nM) | Selectivity Ratio (5-HT₂A/D₂) | Reference |

|---|---|---|---|

| 3-F | 12.3 ± 1.2 | 2.5:1 | |

| 3-Cl | 8.7 ± 0.9 | 1.8:1 | |

| 3-CF₃ | 25.4 ± 2.1 | 0.7:1 |

Q. When encountering contradictions in biological activity data across studies, what methodological factors should be prioritized for re-evaluation?

- Methodological Answer :

- Enantiomeric Purity : Verify via chiral HPLC; even 2% (S)-enantiomer contamination can skew results in receptor assays .

- Salt Form : Confirm identity via FT-IR (e.g., N-H stretch at 2500 cm⁻¹ for hydrochloride) .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer ionic strength to reduce variability .

Q. How can researchers design comparative studies to evaluate this compound against analogs like 3-chloro or 4-fluoro derivatives?

- Methodological Answer :

- In Vitro Screening : Use parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition panels to assess ADME properties .

- In Vivo Models : Compare pharmacokinetic profiles (e.g., Cₘₐₓ, t₁/₂) in rodent models using LC-MS/MS quantification .

- Toxicity Profiling : Conduct Ames tests and hERG channel binding assays to prioritize lead compounds .

Q. What experimental strategies are recommended for resolving racemization during scale-up synthesis?

- Methodological Answer :

- Low-Temperature Processing : Conduct reactions at 0–5°C to minimize thermal racemization .

- Enzymatic Catalysis : Use lipases (e.g., Candida antarctica) for stereoselective amidation or esterification .

- Real-Time Monitoring : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to detect racemization early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.